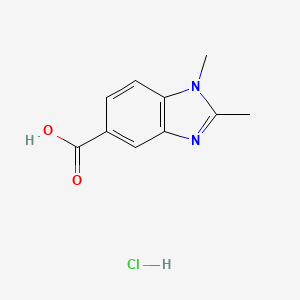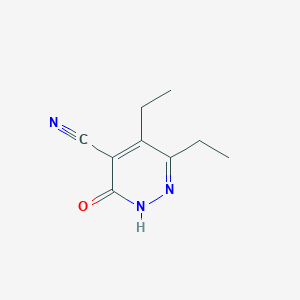
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one
Descripción general
Descripción
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom and a piperazine ring with an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution, where a piperazine derivative reacts with the chloropyridazine intermediate.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities and as a building block in the development of new materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.
Pathways Involved: It may inhibit key signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridazine: Lacks the piperazine and acetyl groups, making it less complex.
4-(4-Acetylpiperazin-1-yl)pyridazine:
5-(4-Methylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one: Similar structure but with a methyl group instead of an acetyl group, altering its chemical properties.
Uniqueness
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one is unique due to the combination of the acetylpiperazine and chloropyridazine moieties, which confer distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-5-chloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-7(16)14-2-4-15(5-3-14)8-6-12-13-10(17)9(8)11/h6H,2-5H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAUUVLHYPRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)

![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)

![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)


![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)
![5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1532186.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)

